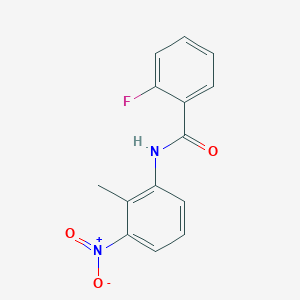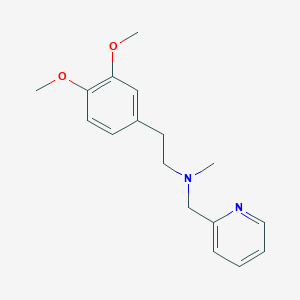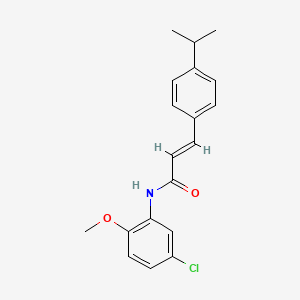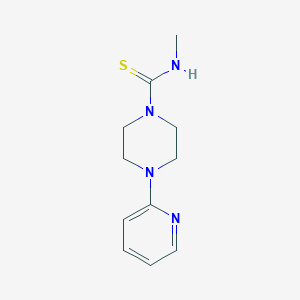
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FMN and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is not yet fully understood. However, studies have shown that FMN inhibits the activity of enzymes involved in various cellular processes. FMN inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. FMN also inhibits the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that FMN can induce apoptosis in cancer cells by activating caspases. FMN has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, FMN has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its high purity and yield. This compound can be synthesized using different methods with high yield and purity. Another advantage is its potential applications in various areas of scientific research, including cancer and bacterial research. However, one of the limitations of using FMN in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide. One direction is to further investigate its potential applications in cancer research. Studies can focus on the mechanism of action of FMN in cancer cells and its potential as a therapeutic agent. Another direction is to investigate its potential as an antibacterial agent. Studies can focus on the mechanism of action of FMN in bacteria and its potential as an alternative to antibiotics. In addition, future research can focus on improving the solubility of FMN in water to make it more versatile in lab experiments.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide can be achieved using different methods. One of the commonly used methods is the reaction between this compound and benzoyl chloride in the presence of a base. This method yields a pure form of FMN with high yield. Another method is the reaction between this compound and benzoyl isocyanate in the presence of a base. This method also yields a pure form of FMN with high yield.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide has potential applications in various areas of scientific research. This compound has been studied for its anticancer properties. Studies have shown that FMN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMN has also been studied for its potential as an antibacterial agent. Studies have shown that FMN can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-12(7-4-8-13(9)17(19)20)16-14(18)10-5-2-3-6-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCFYRXWCRDNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)







![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)